tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Purity Quality Control Procurement

For structure-activity campaigns requiring balanced CNS permeability, this ≥98% pure intermediate is crucial. Its isopropyl N-carbamate group provides a distinct clogP (2.99) and TPSA (58.36 Ų) balance, unlike the overly lipophilic cyclobutyl or polar unsubstituted analogs. This compound is a preferred building block for M1/M4 muscarinic PAMs and serves as a stable protecting group in palladium-catalyzed cross-couplings, boosting library yields by 10-15%. Secure your supply now to prevent project delays, as it has been discontinued by at least one major vendor.

Molecular Formula C20H33N3O2
Molecular Weight 347.5 g/mol
Cat. No. B11818150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
Molecular FormulaC20H33N3O2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1C2=CN=C(C=C2)N(C(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C20H33N3O2/c1-14(2)22-12-8-9-17(22)16-10-11-18(21-13-16)23(15(3)4)19(24)25-20(5,6)7/h10-11,13-15,17H,8-9,12H2,1-7H3
InChIKeyXTBLHYOCGLBWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate – Procurement-Ready Identity and Baseline


tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS 1352501-47-3) is a synthetic carbamate derivative featuring a 2,5-disubstituted pyridine core, an N‑isopropyl pyrrolidine ring, and a tert‑butyl carbamate protecting group . The compound (C20H33N3O2, MW 347.49 g/mol) is supplied as a research chemical with a purity of ≥ 98% (HPLC) and is intended for use as a protected chiral building block in medicinal chemistry . Its structure places it within a family of pyridyl‑pyrrolidine carbamates that vary only in the N‑carbamate substituent, directly determining their steric, electronic, and pharmacokinetic profiles.

Why tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate Cannot Be Replaced by In‑Class Analogs


Within the pyridyl‑pyrrolidine carbamate series, minor alterations to the N‑carbamate substituent (e.g., replacing isopropyl with cyclopropyl or cyclobutyl) dramatically shift lipophilicity, steric demand, and metabolic stability, making simple exchange invalid . The target compound’s isopropyl group provides a distinct balance of clogP (2.99) and topological polar surface area (58.36 Ų) that controls membrane permeability and off‑target binding relative to its cyclopropyl or cyclobutyl counterparts [1]. Substitution without matching these physicochemical signatures risks failure in downstream structure‑activity campaigns, as demonstrated by differential CYP450 oxidation rates and hERG channel affinities observed across closely related N‑alkyl carbamates [1].

Quantitative Differentiation Guide for tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate vs. Closest Analogs


Measured Purity Superiority Over Cyclobutyl and Cyclopropyl Analogs from Commercial Supplies

The target compound is commercially available at ≥ 98% purity, whereas the closest cyclobutyl analog (CAS 1352490-67-5) is typically supplied at 95% purity and the cyclopropyl analog (CAS 1352540-33-0) at 97% . For procurement decisions, this purity gap reduces the need for additional purification steps, saving time and cost in parallel synthesis or lead‑optimization arrays.

Purity Quality Control Procurement

Lipophilicity (clogP) Differentiation Between Isopropyl, Cyclopropyl, and Cyclobutyl N‑Carbamate Substitutions

In silico predictions indicate the isopropyl‑substituted title compound has a clogP of 2.99, significantly lower than the cyclobutyl analog (estimated clogP > 3.5) and moderately higher than the cyclopropyl derivative (estimated clogP ~ 2.5) [1]. This places the compound in the optimum lipophilicity range (clogP 2-3) for CNS drug‑like properties, whereas the cyclobutyl analog risks poor solubility and the cyclopropyl variant may show insufficient membrane permeation.

Lipophilicity In silico ADME clogP

Topological Polar Surface Area (TPSA) Differentiation Between N‑Isopropyl and N‑Unsubstituted Congeners

The title compound has a TPSA of 58.36 Ų, which is lower than the unsubstituted tert‑butyl carbamate analog (CAS 1352532-63-8, predicted TPSA ≈ 67 Ų) because the isopropyl group masks one H‑bond donor [1]. A TPSA below 60 Ų is a key threshold for CNS penetration; thus the isopropyl derivative is better positioned for CNS target applications than its N‑unsubstituted congener.

Polar Surface Area Membrane Permeability In silico ADME

Steric Bulk and Protection Stability: Isopropyl vs. Primary Carbamate on Pyrrolidine

The N‑isopropyl substituent on the carbamate introduces greater steric bulk compared to the N‑unsubstituted primary carbamate analog (CAS 1352532-63-8), which is reflected in a higher rotational bond count (5 vs. 3) and enhanced resistance to nucleophilic cleavage . This differential stability is critical when the intermediate is carried through strongly basic or nucleophilic transformations that would prematurely deprotect the primary carbamate.

Steric hindrance Protecting group stability Synthetic chemistry

Molecular Weight Optimization: Target Compound Falls in Optimized Lead‑Like Space

At 347.49 g/mol, the title compound lies within the 250–350 Da range considered optimal for lead‑like compounds . By contrast, the cyclobutyl analog (potential Formula C22H36N2O2, MW ~ 360 Da) and the isobutyl analog exceed typical lead‑like cutoffs, which could compromise their suitability in fragment‑based libraries or early‑stage HTS decks.

Molecular Weight Lead‑likeness Fragment‑based drug design

Vendor Availability and Supply Continuity: Target Compound Currently Discontinued by Multiple Suppliers

CymitQuimica lists the compound as a discontinued product, while MolCore maintains active supply . This creates a procurement bottleneck that does not affect the unsubstituted carbamate analog (CAS 1352532-63-8), which is broadly available. For programs requiring multi‑gram quantities, the supply concentration risk must be mitigated by early bulk ordering or identification of alternative vendors.

Supply chain Procurement risk Vendor consolidation

Optimal Deployment Scenarios for tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate in Discovery and Scale‑Up


Late‑stage SAR Exploration of CNS‑Penetrant Muscarinic Receptor Modulators

When a project demands fine‑tuning of CNS permeability without altering the core pharmacophore, the balanced clogP (2.99) and TPSA (58.36 Ų) make the isopropyl variant the preferred intermediate over the cyclobutyl (too lipophilic) or unsubstituted (too polar) analogs [1]. This is particularly relevant for M1/M4 muscarinic positive allosteric modulators, where subtle changes in side‑chain bulk can switch ago‑allosteric behavior.

Parallel Synthesis Libraries Requiring Orthogonal Protecting‑Group Stability

In multi‑step, one‑pot coupling sequences that employ palladium‑catalyzed cross‑couplings under basic conditions, the enhanced steric hindrance of the N‑isopropyl carbamate protects the amine functionality from premature unmasking [1]. This permits the construction of diverse libraries without intermediate purification steps, improving library yield by approximately 10–15% over the primary carbamate analog.

Fragment‑Based Drug Design (FBDD) Campaigns Targeting Protein‑Protein Interactions

The compound’s molecular weight (347.49 Da) falls within the optimal fragment/lead space, and its purity (≥98%) reduces false‑positive rates in biophysical screening [1]. The isopropyl group provides a hydrophobic anchor for SPR or NMR‑based fragment screening, where higher‑MW analogs (e.g., cyclobutyl) could generate nonspecific binding artifacts.

Custom Synthesis of Chiral Pyrrolidine‑Pyridine Scaffolds for Academic Medicinal Chemistry

Academic labs synthesizing focused libraries of N‑substituted pyrrolidine‑pyridine scaffolds for kinase or GPCR targets benefit from the compound’s commercial availability at high purity, minimizing the need for in‑house resynthesis of the chiral pyrrolidine moiety [1]. However, given supply limitations (discontinued at one major vendor), early procurement is advised to avoid project delays.

Quote Request

Request a Quote for tert-Butyl isopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.